molecular formula C20H21N3O4 B2729944 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 941889-16-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

Cat. No.: B2729944
CAS No.: 941889-16-3
M. Wt: 367.405
InChI Key: PJPZLDCXGPNWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a complex organic compound that features an indole moiety and a dimethoxyphenyl group linked through an oxalamide bridge. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the oxalamide bridge can produce amine derivatives.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The dimethoxyphenyl group may enhance the compound’s ability to interact with specific enzymes or proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    2,5-Dimethoxyphenethylamine: A psychoactive compound with a similar dimethoxyphenyl group but different overall structure.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is unique due to its combination of the indole and dimethoxyphenyl groups linked through an oxalamide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)17(11-14)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPZLDCXGPNWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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